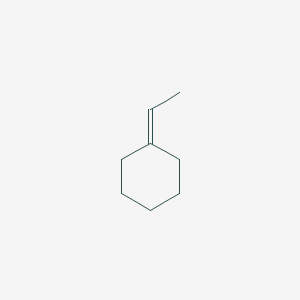

Ethylidenecyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

ethylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2H,3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOWYWUOUJKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143119 | |

| Record name | Cyclohexane, ethylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-64-1 | |

| Record name | Ethylidenecyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, ethylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylidenecyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, ethylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidenecyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties and Structure of Ethylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclohexane is a cyclic alkene of significant interest in organic synthesis, serving as a versatile building block and intermediate in the formation of more complex molecular architectures. Its unique structural features, including the exocyclic double bond, impart specific reactivity that is leveraged in various chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Core Properties

This compound is a colorless liquid at room temperature with a distinct odor.[1] It is characterized by its hydrophobic nature, being insoluble in water but soluble in common organic solvents.[1] As a flammable liquid, appropriate safety precautions must be observed during its handling and storage.[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [3] |

| CAS Number | 1003-64-1 | [3] |

| Appearance | Clear colorless liquid | |

| Density | 0.822 g/mL at 25 °C | |

| Boiling Point | 136 °C | |

| Melting Point | -55 °C | |

| Refractive Index (n₂₀/D) | 1.462 | |

| Flash Point | 24 °C (75 °F) | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks / Chemical Shifts (δ) | Source |

| ¹H NMR | Data not explicitly found in searches. General regions for similar structures suggest peaks for the methyl group, vinylic proton, and cyclohexane ring protons. | |

| ¹³C NMR | Data not explicitly found in searches. Expected peaks for the methyl carbon, two sp² carbons of the double bond, and the sp³ carbons of the cyclohexane ring. | [3] |

| Infrared (IR) | The NIST WebBook hosts the IR spectrum. Key absorptions would include C-H stretching and bending, and C=C stretching. | [1] |

| Mass Spectrometry (MS) | The NIST WebBook hosts the mass spectrum. The molecular ion peak would be at m/z = 110. | [4] |

Molecular Structure and Conformational Analysis

The structure of this compound consists of a cyclohexane ring with an ethylidene group attached as an exocyclic double bond. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.

Reactivity and Applications

The exocyclic double bond in this compound is the primary site of its reactivity. It readily undergoes a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. This reactivity makes it a useful intermediate in the synthesis of various functionalized cyclohexane derivatives.

This compound is utilized as a substrate in several important chemical reactions. For instance, it participates in Lewis-acid catalyzed reactions with azodicarboxylates. It can also be a substrate for oxidation reactions catalyzed by enzymes such as ethylbenzene dehydrogenase. Furthermore, its structure is relevant to the synthesis of certain polymers.

Experimental Protocols

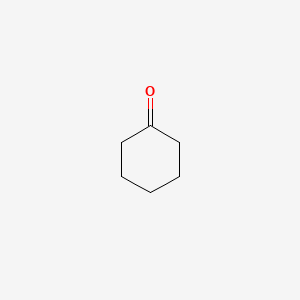

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone. In this case, cyclohexanone is reacted with the ylide generated from ethyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is adapted from the well-established procedure for the synthesis of methylenecyclohexane and is applicable for the preparation of this compound.

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium in hexane

-

Anhydrous diethyl ether

-

Cyclohexanone

-

Anhydrous calcium chloride

-

Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, dropping funnel)

-

Distillation apparatus

Procedure:

-

Preparation of the Ylide: In a flame-dried three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.

-

Cool the suspension in an ice bath and add a solution of n-butyllithium in hexane dropwise with stirring.

-

Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the ylide (a color change is typically observed).

-

Wittig Reaction: Cool the ylide solution in an ice bath and add freshly distilled cyclohexanone dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Work-up: Cool the reaction mixture to room temperature. The precipitated triphenylphosphine oxide is removed by filtration.

-

The filtrate is washed successively with water, brine, and then dried over anhydrous calcium chloride.

-

Purification: The diethyl ether is removed by distillation. The crude this compound is then purified by fractional distillation.

Logical Workflow for the Wittig Synthesis of this compound

Caption: Workflow of this compound Synthesis via Wittig Reaction.

Application in Drug Synthesis

While specific, detailed drug synthesis pathways starting directly from this compound were not prominently found in the searched literature, its structural motif is relevant in medicinal chemistry. For instance, the related endocyclic isomer, 1-ethylcyclohexene, can be an intermediate in the synthesis of complex alkaloids like yohimbine, which has been investigated for various pharmacological activities. The conversion of this compound to its endocyclic isomer can be achieved under acidic conditions.

Logical Relationship in a Potential Synthetic Pathway

Caption: Potential Role of this compound in Complex Molecule Synthesis.

Conclusion

This compound is a valuable compound in organic synthesis with well-defined fundamental properties. Its reactivity, centered on the exocyclic double bond, allows for its use as a precursor to a variety of substituted cyclohexanes. The Wittig reaction provides a reliable method for its synthesis. While its direct role as a key intermediate in documented drug synthesis is not widespread, its structural features are pertinent to the construction of complex bioactive molecules. This guide serves as a foundational resource for researchers and professionals leveraging this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of Ethylidenecyclohexane via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylidenecyclohexane through the Wittig reaction. It includes detailed experimental protocols, a summary of quantitative data, and a mechanistic exploration of the core chemical transformations. This document is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

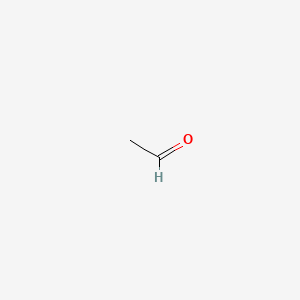

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes. Its significance lies in the high degree of regioselectivity, where the double bond is formed specifically at the location of the original carbonyl group. This guide focuses on the application of the Wittig reaction to synthesize this compound, a valuable building block in the development of more complex molecular architectures.

The synthesis proceeds in two primary stages: the preparation of the phosphonium ylide from ethyltriphenylphosphonium bromide, followed by the reaction of this ylide with cyclohexanone to yield the target alkene, this compound, and triphenylphosphine oxide as a byproduct. The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Wittig reaction involves two key stages: the formation of the phosphonium ylide and the subsequent reaction with a ketone.

Stage 1: Ylide Formation

Ethyltriphenylphosphonium bromide is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form the corresponding phosphonium ylide. The ylide is a reactive intermediate characterized by adjacent positive and negative charges on the phosphorus and carbon atoms, respectively.

Stage 2: Wittig Reaction

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclohexanone. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. The oxaphosphetane is unstable and spontaneously decomposes to form the desired alkene, this compound, and the thermodynamically stable triphenylphosphine oxide.

Below is a diagram illustrating the overall experimental workflow:

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the preparation of the necessary phosphonium salt and a Wittig reaction analogous to the synthesis of this compound.

Preparation of Ethyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the phosphonium salt precursor to the Wittig reagent.

Materials:

-

Triphenylphosphine

-

Ethyl bromide

-

Toluene

-

Three-necked flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a 1500 mL three-necked flask, add 210 g (0.8 mol) of triphenylphosphine and 1000 mL of toluene.

-

To this solution, add 54 g (0.5 mol) of ethyl bromide.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 10 hours.

-

After the reaction is complete, allow the mixture to cool to 50 °C. A significant amount of white solid will precipitate.

-

Collect the solid product by filtration using a Büchner funnel.

-

Wash the filter cake three times with 50 mL portions of toluene.

-

Dry the resulting solid in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Yield: Approximately 91.8% of ethyltriphenylphosphonium bromide.[1]

Synthesis of this compound

This protocol is adapted from the Organic Syntheses procedure for the preparation of methylenecyclohexane and is expected to provide a good yield of the desired product.[2]

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium in ether

-

Anhydrous diethyl ether

-

Cyclohexanone

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Addition funnel

-

Mechanical stirrer

-

Nitrogen gas inlet

Procedure:

-

Set up a 500-mL three-necked round-bottomed flask with a reflux condenser, an addition funnel, a mechanical stirrer, and a nitrogen gas inlet. Maintain a gentle flow of nitrogen throughout the reaction.

-

Add a solution of n-butyllithium (0.10 mole) and 200 mL of anhydrous ether to the flask.

-

With stirring, cautiously add 37.13 g (0.10 mole) of ethyltriphenylphosphonium bromide over a 5-minute period.

-

Stir the resulting orange-colored solution for 4 hours at room temperature to ensure complete ylide formation.

-

Add freshly distilled cyclohexanone (10.8 g, 0.11 mole) dropwise via the addition funnel. The solution will become colorless, and a white precipitate of triphenylphosphine oxide will form.

-

Heat the mixture under reflux overnight.

-

After cooling to room temperature, remove the precipitate by suction filtration and wash it with 100 mL of ether.

-

Combine the ethereal filtrates and extract with 100-mL portions of water until the aqueous layer is neutral.

-

Dry the ether layer over anhydrous calcium chloride.

-

Carefully distill the ether through a fractionating column.

-

Fractionally distill the residue to obtain pure this compound.

Quantitative Data

This section summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 377 | 1.19 | - |

| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | 1.46 | 1.424 |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | 0.948 | 1.450 |

| This compound | C₈H₁₄ | 110.20 | 136 | 0.822 | 1.462 |

Spectroscopic Data for this compound

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | q | 1H | =CH-CH₃ |

| ~2.2 | m | 4H | Allylic CH₂ |

| ~1.6 | d | 3H | =CH-CH₃ |

| ~1.5 | m | 6H | Cyclohexyl CH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~139 | =C(CH₂)₂ |

| ~115 | =CH-CH₃ |

| ~37 | Allylic CH₂ |

| ~29 | Cyclohexyl CH₂ |

| ~27 | Cyclohexyl CH₂ |

| ~13 | =CH-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch |

| 2925, 2850 | Strong | C-H stretch (alkyl) |

| ~1670 | Medium | C=C stretch |

| ~1445 | Medium | CH₂ bend |

Conclusion

This technical guide has detailed the synthesis of this compound via the Wittig reaction, providing comprehensive experimental protocols and quantitative data. The Wittig reaction remains a highly effective and reliable method for olefination in organic synthesis. The procedures and data presented herein offer a solid foundation for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and other applications. Careful execution of the described protocols should lead to a successful synthesis of the target compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Electrophilic Addition to Ethylidenecyclohexane

December 2025

Abstract

This technical guide provides a comprehensive examination of the mechanisms governing electrophilic addition reactions to this compound. As an unsymmetrical, exocyclic alkene, this compound serves as an excellent model for understanding the principles of regioselectivity and stereoselectivity in organic synthesis. This document details the underlying electronic and steric factors that dictate reaction outcomes, focusing on the stability of carbocation intermediates. Key reactions, including hydrohalogenation, oxymercuration-demercuration, and hydroboration-oxidation, are analyzed in detail. The guide includes structured data summaries, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for professionals in chemical research and drug development.

Introduction to Electrophilic Addition

Electrophilic addition is a fundamental reaction class in organic chemistry where a π bond of an alkene is broken to form two new σ bonds.[1][2] The region of high electron density in the carbon-carbon double bond makes alkenes nucleophilic and susceptible to attack by electron-deficient species known as electrophiles.[2] For an unsymmetrical alkene like this compound, the primary mechanistic questions concern the regioselectivity—which carbon atom bonds to the electrophile and which to the nucleophile—and the stereochemistry of the addition.

The regiochemical outcome of these reactions is often governed by Markovnikov's rule, which is explained by the stability of the intermediate carbocation formed during the reaction.[3][4] The rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide (X) attaches to the carbon with more alkyl substituents.[3] This preference is due to the formation of the most stable carbocation intermediate.[5][6]

The Core Mechanism: Carbocation Formation and Stability

The electrophilic addition to this compound with an electrophile (E⁺) proceeds through a carbocation intermediate. The initial attack of the π bond on the electrophile can, in theory, form one of two possible carbocations.

-

Pathway A (Favored): The electrophile adds to the terminal methylene carbon (CH₂), resulting in the formation of a tertiary carbocation . This intermediate is highly stabilized by the inductive effect and hyperconjugation from the three adjacent alkyl groups.[7][8][9]

-

Pathway B (Disfavored): The electrophile adds to the internal, more substituted carbon of the double bond, leading to a primary carbocation . This intermediate is significantly less stable and therefore forms much more slowly.[7][8]

The profound difference in stability dictates that the reaction will overwhelmingly proceed through the tertiary carbocation (Pathway A), which then undergoes nucleophilic attack to yield the final product.[6][10]

Caption: Logical workflow of electrophilic addition via carbocation intermediates.

Key Electrophilic Addition Reactions

Hydrohalogenation: Addition of HBr

The addition of hydrogen halides like HBr proceeds via the classic carbocation mechanism and strictly follows Markovnikov's rule.

Mechanism:

-

Protonation: The π bond of this compound attacks the proton of HBr. This proton adds to the terminal carbon, forming the more stable tertiary carbocation.[11]

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the planar carbocation to form the product.[2]

The major product is 1-bromo-1-ethylcyclohexane .[12] Since the tertiary carbocation is planar, the bromide ion can attack from either face. This results in the formation of a racemic mixture of (R)- and (S)-1-bromo-1-ethylcyclohexane, as a new chiral center is created.[13]

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, (1-bromoethyl)cyclohexane .[14][15] This change in regioselectivity occurs because the bromine radical adds first to form the more stable tertiary radical intermediate.[14]

Caption: Mechanism of Markovnikov addition of HBr to this compound.

Hydration: Oxymercuration-Demercuration

This two-step method achieves a Markovnikov addition of water across the double bond without the possibility of carbocation rearrangements.[16][17]

Mechanism:

-

Oxymercuration: The alkene attacks mercuric acetate, Hg(OAc)₂, forming a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this ring, leading to an anti-addition geometry.[16][18]

-

Demercuration: The intermediate organomercury compound is treated with sodium borohydride (NaBH₄), which replaces the C-Hg bond with a C-H bond.[18] This step is not stereospecific.[16]

The final product is the Markovnikov alcohol, 1-ethylcyclohexan-1-ol .

References

- 1. savemyexams.com [savemyexams.com]

- 2. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. Markovnikov's rule - Wikipedia [en.wikipedia.org]

- 4. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. savemyexams.com [savemyexams.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1-Bromo-1-ethylcyclohexane | C8H15Br | CID 12712365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 14. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 17. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Conformational Analysis of the Ethylidenecyclohexane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of the ethylidenecyclohexane ring is a pivotal aspect of its chemical behavior, influencing its reactivity, physical properties, and interactions in biological systems. A thorough understanding of its conformational preferences is therefore critical for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the conformational isomers of this compound, detailing the energetic factors governing their stability, the experimental techniques used for their characterization, and the computational methods employed for their study. Particular emphasis is placed on the role of allylic strain in dictating the most stable conformations.

Introduction

The cyclohexane ring is a fundamental structural motif in organic chemistry, renowned for its puckered "chair" conformation that minimizes angular and torsional strain. The introduction of an exocyclic double bond, as in this compound, significantly alters the conformational dynamics of the ring. The sp² hybridization of the exocyclic carbon and its substituent introduces allylic strain, a key steric interaction that plays a decisive role in the conformational equilibrium. This guide will delve into the intricate balance of steric and electronic factors that determine the preferred conformations of the this compound ring.

Conformational Isomers of this compound

The most stable conformation of the cyclohexane ring is the chair form. For this compound, the primary conformational question revolves around the orientation of the ethylidene group with respect to the chair. The key energetic factor at play is the allylic 1,3-strain (A¹,³ strain), which is the steric interaction between a substituent on an sp² carbon and a substituent on the adjacent sp³ carbon.

In this compound, this translates to the interaction between the methyl group of the ethylidene moiety and the axial hydrogens on the carbons at positions 2 and 6 of the cyclohexane ring. To minimize this steric clash, the methyl group of the ethylidene substituent preferentially orients itself away from the axial hydrogens. This leads to two primary chair conformations to consider, though one is significantly more stable. The more stable conformation is the one where the methyl group of the ethylidene points away from the ring, minimizing the allylic strain.

Quantitative Conformational Energy Data

The following table summarizes the key energetic considerations for the conformational analysis of this compound, drawing comparisons with related molecules.

| Interaction/Parameter | Description | Estimated Energy (kcal/mol) | Reference |

| Allylic 1,3-Strain (A¹,³ Strain) | Steric repulsion between the ethylidene's methyl group and the axial hydrogens at C2 and C6. | > 2.0 (estimated) | [1][3] |

| Torsional Strain | Strain due to eclipsing interactions, minimized in the chair conformation. | Minimized in chair | General Principle |

| Angle Strain | Deviation from ideal bond angles, minimized in the chair conformation. | Minimized in chair | General Principle |

| A-Value (Ethyl group) | Energy difference between axial and equatorial conformers of ethylcyclohexane. | 1.79 | [2] |

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and the structural elucidation of conformers rely on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying conformational dynamics.[4][5] By recording spectra at different temperatures, it is possible to slow down the rate of interconversion between conformers and observe the signals for each species individually.

Detailed Methodology for VT-¹³C NMR Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (CFCl₃) and deuterated chloroform (CDCl₃).[6]

-

Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is used.

-

Temperature Control: The temperature of the probe is lowered incrementally, for example, in 10 K steps, from room temperature down to the freezing point of the solvent. The temperature should be allowed to equilibrate at each step before acquiring data.[4]

-

Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired at each temperature. The use of ¹³C NMR is often preferred for quantitative analysis of conformer populations due to the wider chemical shift dispersion and the direct relationship between signal intensity and the number of nuclei.

-

Data Analysis:

-

At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the axial and equatorial conformers can be observed.

-

The relative populations of the conformers are determined by integrating the corresponding signals.

-

The equilibrium constant (K) is calculated from the ratio of the conformer populations.

-

The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTlnK.

-

By plotting lnK versus 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined.

-

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the geometry of molecules in the gas phase, free from intermolecular interactions.[7]

Detailed Methodology for Gas-Phase Electron Diffraction:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector. The pattern consists of a series of concentric rings.

-

Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the internuclear distances and bond angles in the molecule. By comparing the experimental scattering data with theoretical models for different conformations, the most stable geometry and the relative populations of different conformers can be determined.

Computational Chemistry Methods

Computational chemistry provides invaluable insights into the structures and energies of conformers and the transition states that connect them.[8]

Detailed Methodology for Density Functional Theory (DFT) Calculations:

-

Model Building: The 3D structure of the this compound molecule is built using a molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and entropy.

-

Transition State Search: To determine the energy barrier for interconversion between conformers, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two conformers.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the found transition state correctly connects the two desired conformers.

-

Energy Profile: The relative energies of the conformers and transition states are used to construct a potential energy profile for the conformational interconversion.

Visualization of Conformational Interconversion

The interconversion between the two chair forms of a cyclohexane ring is a dynamic process that proceeds through several higher-energy intermediates. The following diagram, generated using the DOT language, illustrates the logical pathway of this process for a generic cyclohexane ring.

Caption: Conformational interconversion pathway of a cyclohexane ring.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and electronic effects. The dominant factor governing its conformational preference is the minimization of allylic 1,3-strain, which forces the methyl group of the ethylidene moiety to orient away from the axial hydrogens of the cyclohexane ring. While direct quantitative experimental data for this compound is sparse, a combination of data from related compounds and robust computational methods provides a clear and detailed understanding of its conformational landscape. The experimental and computational protocols outlined in this guide provide a framework for the detailed investigation of this and other substituted cyclohexane systems, which is of paramount importance for the rational design of molecules in drug discovery and materials science.

References

- 1. Allylic strain - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Allylic Strain Energy in Organic Chemistry | Study.com [study.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. wjrr.org [wjrr.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of ethylidenecyclohexane. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectral data, alongside standardized experimental protocols for NMR analysis of similar small molecules.

Structure of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₄. Its structure consists of a cyclohexane ring with an ethylidene group attached. The unique arrangement of protons and carbon atoms in this molecule gives rise to a distinct NMR spectrum that is instrumental in its identification and characterization.

Caption: Molecular structure of this compound with numbering for carbon atoms and lettering for distinct proton environments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and computational models.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα (vinylic) | 5.1 - 5.3 | Quartet (q) | ~6.5 - 7.0 | 1H |

| Hβ (methyl) | 1.6 - 1.7 | Doublet (d) | ~6.5 - 7.0 | 3H |

| Hγ (allylic) | 2.0 - 2.2 | Multiplet (m) | - | 4H |

| Hδ | 1.5 - 1.6 | Multiplet (m) | - | 4H |

| Hε | 1.4 - 1.5 | Multiplet (m) | - | 2H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (quaternary) | 135 - 140 |

| C7 (vinylic) | 115 - 120 |

| C2, C6 (allylic) | 30 - 35 |

| C3, C5 | 25 - 30 |

| C4 | 20 - 25 |

| C8 (methyl) | 10 - 15 |

Experimental Protocols for NMR Spectroscopy

The following sections detail the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

-

Capping: Securely cap the NMR tube.

Caption: A generalized workflow for the preparation of an NMR sample.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved peaks. This is often an automated process.

-

Parameter Setup (¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between pulses allows for the relaxation of the nuclei.

-

Acquisition Time: Typically 2-4 seconds.

-

-

Parameter Setup (¹³C NMR):

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 64 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is typical.

-

-

Data Acquisition: The NMR experiment is run, and the free induction decay (FID) is recorded.

-

Data Processing:

-

Fourier Transform: The FID (time-domain signal) is converted into the NMR spectrum (frequency-domain signal) via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

-

Interpretation of Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show a characteristic quartet for the vinylic proton (Hα) due to coupling with the three methyl protons (Hβ). The methyl protons, in turn, will appear as a doublet. The protons on the cyclohexane ring will give rise to a series of complex multiplets in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the two sp² hybridized carbons of the ethylidene group (C1 and C7) will appear at the downfield end of the spectrum. The six sp³ hybridized carbons of the cyclohexane ring and the methyl group will resonate at higher field, with their specific chemical shifts influenced by their proximity to the double bond.

This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural elucidation and analysis, it is always recommended to acquire experimental data on the specific sample of interest.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of ethylidenecyclohexane (C₈H₁₄), a cyclic alkene. The information presented herein is crucial for the identification and structural elucidation of this compound and related structures in complex matrices. This document outlines the primary fragmentation pathways observed under electron ionization (EI) conditions, presents quantitative data from the mass spectrum, and details a standard experimental protocol for its analysis.

Core Concepts in the Fragmentation of this compound

Upon entering a mass spectrometer and undergoing electron ionization, this compound forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the high energy of electron ionization (typically 70 eV), this molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[1][2][3] The fragmentation of this compound is primarily governed by the principles of alkene and cycloalkane mass spectrometry, including allylic cleavage and retro-Diels-Alder reactions.[4][5]

The initial ionization is most likely to occur at the pi bond of the ethylidene group, as pi electrons are generally of higher energy and more easily removed than sigma electrons.[1] The resulting radical cation then undergoes a cascade of fragmentation reactions.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing a fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[6][7]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 110 | 35 | [C₈H₁₄]⁺• (Molecular Ion) |

| 95 | 100 | [C₇H₁₁]⁺ (Base Peak) |

| 81 | 65 | [C₆H₉]⁺ |

| 67 | 70 | [C₅H₇]⁺ |

| 54 | 25 | [C₄H₆]⁺• |

| 41 | 45 | [C₃H₅]⁺ |

| 29 | 20 | [C₂H₅]⁺ |

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 110) can be rationalized through several key pathways. The formation of the base peak at m/z 95 is proposed to occur via the loss of a methyl radical (•CH₃), a common fragmentation mechanism. The prominent ion at m/z 81 likely results from the loss of an ethyl radical (•C₂H₅) from the molecular ion.

A significant fragmentation pathway for cyclic alkenes is the retro-Diels-Alder reaction.[4][5][6] In the case of this compound, this would lead to the cleavage of the cyclohexene ring, resulting in the formation of a neutral ethene molecule and a radical cation at m/z 82, which can further fragment. Another plausible pathway involves the loss of a neutral molecule of ethylene (C₂H₄) from the molecular ion, leading to an ion at m/z 82. Subsequent loss of a hydrogen radical would lead to the ion at m/z 81. The ion at m/z 67 is likely formed through the loss of a propyl radical (•C₃H₇) or through a more complex rearrangement and fragmentation of the ring structure. The peak at m/z 54 is characteristic of a retro-Diels-Alder fragmentation of a cyclohexene-like structure, corresponding to 1,3-butadiene radical cation.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] The following is a detailed, representative methodology for the analysis of volatile organic compounds like this compound.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile, high-purity solvent such as hexane or dichloromethane. The concentration is typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 20-200.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

4. Data Acquisition and Analysis:

-

Data is acquired in full scan mode.

-

The resulting mass spectrum of the chromatographic peak corresponding to this compound is compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[6][8]

This comprehensive guide provides the foundational knowledge for understanding and identifying this compound through mass spectrometry. The provided data and protocols can be adapted for various research and development applications.

References

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. GCMS Section 6.9.4 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 6. youtube.com [youtube.com]

- 7. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. scribd.com [scribd.com]

- 10. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Ethylidenecyclohexane Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethylidenecyclohexane, focusing on the characterization of its key functional groups. This document outlines the principal vibrational modes, presents quantitative spectral data, and details the experimental protocols for obtaining high-quality IR spectra.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups in molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. For this compound, a cyclic alkene, the primary functional groups of interest are the carbon-carbon double bond (C=C) of the ethylidene group, the vinylic carbon-hydrogen bonds (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the cyclohexane ring and the ethyl group.

The IR spectrum of this compound provides a unique fingerprint, allowing for its identification and the characterization of its structural features. The key vibrational modes include:

-

=C-H Stretching: The stretching vibration of the hydrogen atom attached to the double-bonded carbon.

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond.

-

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the cyclohexane ring and the methyl group.

-

CH₂ and CH₃ Bending (Deformation) Vibrations: These include scissoring, rocking, wagging, and twisting modes of the methylene groups in the ring and the methyl group.

-

=C-H Bending: Out-of-plane bending (wagging) of the vinylic C-H bond.

By analyzing the frequencies and intensities of these absorption bands, researchers can confirm the presence of the this compound structure and assess its purity.

Data Presentation: Infrared Absorption Frequencies of this compound

The following table summarizes the key infrared absorption bands for this compound. The data is compiled from the National Institute of Standards and Technology (NIST) gas-phase FTIR spectrum and is supplemented with typical ranges for the assigned functional groups from established literature.

| Vibrational Mode | Expected Range (cm⁻¹) | Observed Frequency (cm⁻¹) (NIST Gas-Phase Spectrum) | Intensity |

| =C-H Stretch | 3100 - 3000 | 3080 | Medium |

| Asymmetric CH₃ Stretch | 2985 - 2950 | 2970 | Strong |

| Asymmetric CH₂ Stretch | 2940 - 2915 | 2930 | Strong |

| Symmetric CH₃ Stretch | 2885 - 2865 | 2875 | Medium |

| Symmetric CH₂ Stretch | 2865 - 2845 | 2855 | Medium |

| C=C Stretch | 1680 - 1640 | 1675 | Medium |

| CH₂ Scissoring | 1470 - 1450 | 1450 | Medium |

| Asymmetric CH₃ Bend | 1465 - 1440 | 1440 | Medium |

| Symmetric CH₃ Bend | 1385 - 1370 | 1375 | Medium |

| =C-H Out-of-Plane Bend | 900 - 880 | 890 | Strong |

Experimental Protocols: Acquiring the FTIR Spectrum of this compound

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Objective: To obtain the infrared spectrum of a liquid sample of this compound in the mid-infrared region (4000-400 cm⁻¹).

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound (liquid).

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the crystal to dry completely.

-

-

Background Spectrum Collection:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

With the clean, dry ATR crystal in place, initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a micropipette, place a small drop (typically 1-2 μL) of this compound onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.

-

-

Sample Spectrum Collection:

-

Initiate the sample scan using the software. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking.

-

Identify the characteristic absorption bands and compare their wavenumbers to the expected values for this compound's functional groups as detailed in the data table above.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe.

-

Perform a final rinse with the cleaning solvent and allow it to evaporate completely.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of this compound.

Caption: Workflow for FTIR analysis of this compound.

An In-depth Technical Guide on the Thermochemical Data of Ethylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for ethylidenecyclohexane. The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of key processes.

Core Thermochemical Data

This compound (C₈H₁₄, CAS RN: 1003-64-1) is an organic compound with a molecular weight of 110.1968 g/mol .[1][2] Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes.

Table 1: Enthalpy, Entropy, and Heat Capacity

This table summarizes the key thermochemical parameters for this compound in its liquid and ideal gas phases at standard conditions (298.15 K and 1 bar), unless otherwise specified.

| Thermochemical Property | Value | Phase | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -103.5 kJ/mol | Liquid | [3] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -5011.5 ± 1.0 kJ/mol | Liquid | Labbauf and Rossini, 1961[1][2] |

| Constant Pressure Heat Capacity (Cp) | 203.8 J/mol·K | Liquid | Fuchs and Peacock, 1979[1] |

| Standard Molar Gibbs Energy of Formation (ΔfG°) | -59.5 kJ/mol | Liquid | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 41.8 ± 0.4 kJ/mol | Liquid | Fuchs and Peacock, 1979[2] |

| Enthalpy (Ideal Gas, 298.15 K) | 17.59 kJ/mol | Ideal Gas | NIST/TRC Web Thermo Tables[3] |

| Entropy (Ideal Gas, 298.15 K, 1 bar) | 358.13 J/mol·K | Ideal Gas | NIST/TRC Web Thermo Tables[3] |

Table 2: Ideal Gas Enthalpy and Entropy as a Function of Temperature

The following table presents the ideal gas enthalpy and entropy of this compound at various temperatures, as provided by the NIST/TRC Web Thermo Tables.[3]

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| 200 | 4.69 | 314.56 |

| 300 | 17.81 | 358.8 |

| 400 | 35.41 | 404.6 |

| 500 | 57.06 | 451.92 |

| 600 | 82.02 | 499.5 |

| 700 | 109.5 | 546.4 |

| 800 | 138.8 | 591.95 |

| 900 | 169.37 | 635.79 |

| 1000 | 200.86 | 677.77 |

Experimental Protocols

The experimental determination of the thermochemical data presented above involves precise calorimetric techniques. While the specific details from the original publications by Labbauf and Rossini (1961) and Fuchs and Peacock (1979) are not fully available, the following sections describe the general and widely accepted methodologies for such measurements.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound was likely determined using a bomb calorimeter. This technique measures the heat released during a complete combustion reaction at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically around 1 gram) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Assembly and Pressurization: A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The bucket is situated within an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature, which is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion of the sample and the fuse wire is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion to determine the total temperature change (ΔT).

-

Calculation: The heat of combustion is calculated using the total temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion at constant pressure (ΔcH°) is then calculated from the heat of combustion at constant volume (ΔcU).

Determination of Enthalpy of Vaporization by Gas Chromatography-Calorimetry

The enthalpy of vaporization can be determined using a combination of gas chromatography and calorimetry. This method is particularly useful for small sample quantities.

Methodology:

-

Instrumentation: A gas chromatograph (GC) is used, with the column housed in a temperature-controlled oven.

-

Sample Injection: A small, known amount of this compound is injected into the GC.

-

Retention Time Measurement: The sample travels through the GC column, and its retention time is measured at various column temperatures.

-

Data Analysis: The enthalpy of vaporization (ΔvapH°) is derived from the temperature dependence of the retention time using the Clausius-Clapeyron equation. A plot of the natural logarithm of the retention time (or a related parameter like the capacity factor) versus the reciprocal of the absolute temperature yields a straight line, the slope of which is proportional to -ΔvapH°/R (where R is the gas constant).

Visualizations

The following diagrams illustrate a typical experimental workflow for bomb calorimetry and the logical relationship for calculating the Gibbs free energy of formation.

Caption: Experimental workflow for bomb calorimetry.

Caption: Calculation of standard Gibbs free energy of formation.

References

The Genesis of an Exocyclic Alkene: A Technical Guide to the First Synthesis of Ethylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the first synthesis of ethylidenecyclohexane, a molecule of interest in various chemical syntheses. The advent of its synthesis is intrinsically linked to the development of a groundbreaking olefination method—the Wittig reaction. While a singular, dated "first synthesis" of this compound is not prominently documented, its creation became feasible and straightforward following the pioneering work of Georg Wittig and his collaborators in the mid-20th century. This guide will, therefore, focus on the foundational Wittig reaction as the enabling technology for the synthesis of this compound and related exocyclic alkenes.

Historical Context: The Dawn of a New Olefination Era

Prior to the 1950s, the conversion of a ketone, such as cyclohexanone, to a specific, isomerically pure alkene like this compound was a significant challenge in synthetic organic chemistry. Existing methods often resulted in mixtures of products and lacked regioselectivity. This landscape was revolutionized by the discovery of the Wittig reaction by Georg Wittig and his coworker Ulrich Schöllkopf in 1954.[1] This reaction, for which Wittig was awarded the Nobel Prize in Chemistry in 1979, provided a reliable and highly specific method for the synthesis of alkenes from aldehydes or ketones.[1]

The core of the Wittig reaction is the use of a phosphorus ylide (a Wittig reagent), which reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to yield the desired alkene and a phosphine oxide, with the formation of the very stable phosphorus-oxygen double bond being the driving force for the reaction. The reaction's ability to form a double bond at the precise location of the original carbonyl group was a paradigm shift in alkene synthesis.

While Wittig's initial publications described the olefination of various carbonyl compounds, a detailed, reproducible procedure for the methylenation of a cyclic ketone was later published by Wittig and Schöllkopf. This procedure for the synthesis of methylenecyclohexane serves as a direct and historically significant proxy for the first practical synthesis of this compound, which would involve the use of a homologous ethylidenephosphorane.

Key Synthetic Pathway: The Wittig Reaction

The synthesis of this compound via the Wittig reaction involves two main stages: the preparation of the phosphonium ylide and the subsequent reaction of the ylide with cyclohexanone.

Experimental Protocols

The following experimental protocols are based on the early, representative procedures developed by Wittig and his school for the olefination of cyclic ketones.

Part 1: Preparation of Ethyltriphenylphosphonium Halide

This procedure details the formation of the phosphonium salt, the precursor to the Wittig reagent.

Materials:

-

Ethyl bromide (or iodide)

-

Triphenylphosphine (PPh₃)

-

Benzene (or other suitable anhydrous solvent)

Procedure:

-

A solution of triphenylphosphine in anhydrous benzene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

An equimolar amount of ethyl bromide is added to the solution.

-

The mixture is heated to reflux with constant stirring. The reaction time can vary, but heating is typically maintained for several hours to ensure complete reaction.

-

As the reaction proceeds, the ethyltriphenylphosphonium bromide, a white solid, will precipitate from the solution.

-

After cooling to room temperature, the solid phosphonium salt is collected by filtration, washed with a small amount of cold benzene or diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Part 2: Synthesis of this compound

This part describes the formation of the ylide and its subsequent reaction with cyclohexanone.

Materials:

-

Ethyltriphenylphosphonium bromide (from Part 1)

-

A strong base (e.g., n-butyllithium in hexane, or sodium amide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclohexanone

-

Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

The dried ethyltriphenylphosphonium bromide is suspended in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

-

The suspension is cooled in an ice bath.

-

An equimolar amount of a strong base (e.g., n-butyllithium) is added dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

The mixture is stirred at room temperature for a period to ensure complete ylide formation.

-

An equimolar amount of cyclohexanone, dissolved in the same anhydrous solvent, is then added dropwise to the ylide solution at room temperature.

-

The reaction mixture is typically stirred for several hours at room temperature. The disappearance of the ylide's color indicates the progress of the reaction.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation.

-

The crude product, a mixture of this compound and triphenylphosphine oxide, is then purified by distillation or chromatography to isolate the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of an exocyclic alkene from cyclohexanone using a non-stabilized Wittig reagent, based on early reports.

| Parameter | Value |

| Ylide Formation | |

| Base | n-Butyllithium (n-BuLi) |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Olefin Formation | |

| Reactant Ratio (Ylide:Ketone) | ~1:1 |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | Room temperature |

| Reaction Time | Several hours to overnight |

| Yield | |

| Typical Yield of Alkene | 60-80% |

Experimental Workflow

References

A Technical Guide to the Theoretical Calculation of Ethylidenecyclohexane Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular orbitals of ethylidenecyclohexane. Due to the limited availability of specific published data for this compound, this document outlines a detailed computational protocol using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set, a widely accepted method for reliable calculations of organic molecules. To illustrate the expected outcomes, representative data from computational studies on the structurally similar molecule, cyclohexene, are presented in clearly structured tables. This guide serves as a practical framework for researchers to conduct their own computational analyses of this compound, enabling a deeper understanding of its electronic structure and reactivity, which is crucial for applications in drug development and materials science.

Introduction

This compound is an unsaturated hydrocarbon with a unique structural motif featuring an exocyclic double bond. The arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its chemical reactivity, electronic properties, and potential as a pharmacophore in drug design. Understanding the energy levels and spatial distribution of these frontier orbitals is paramount for predicting its behavior in chemical reactions and biological systems.

Computational chemistry provides powerful tools to investigate the electronic structure of molecules like this compound with high accuracy. Among the various methods, Density Functional Theory (DFT) has emerged as a robust and computationally efficient approach for studying the properties of medium-sized organic molecules. This guide will focus on the application of the B3LYP functional in conjunction with the 6-31G(d) basis set for this purpose.

Theoretical Background

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals. These orbitals are mathematical functions that describe the wave-like behavior of electrons. The square of the orbital's wavefunction gives the probability of finding an electron in a particular region of space.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are collectively known as the Frontier Molecular Orbitals (FMOs).

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with its nucleophilicity. Higher HOMO energy levels indicate a greater tendency to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons and is associated with its electrophilicity. Lower LUMO energy levels suggest a greater propensity to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. In practice, the Kohn-Sham equations are solved to obtain the ground-state energy and electron density.

-

B3LYP Functional: This is a hybrid exchange-correlation functional that combines the strengths of Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. B3LYP is known for its accuracy in predicting molecular geometries and energies for a wide range of organic molecules.

-

6-31G(d) Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-31G(d) basis set, also known as a Pople-style basis set, is a split-valence basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms. These polarization functions allow for more flexibility in describing the shape of the electron density, leading to more accurate results.

Computational Protocol

This section outlines a detailed step-by-step protocol for performing theoretical calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.

Step 1: Molecular Structure Input

-

Build the Molecule: Construct the 3D structure of this compound using a molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Initial Geometry: Ensure a reasonable initial geometry for the molecule. While the subsequent optimization step will refine the structure, a good starting point can expedite the calculation.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.

-

Input File Preparation: Create an input file for Gaussian. The following is a sample input for a geometry optimization and frequency calculation:

-

%nprocshared=4: Specifies the number of processors to be used.

-

%mem=4GB: Allocates memory for the calculation.

-

%chk=...: Creates a checkpoint file to store the results.

-

#p B3LYP/6-31G(d) Opt Freq: Specifies the level of theory (B3LYP/6-31G(d)), and requests a geometry optimization (Opt) followed by a frequency calculation (Freq).

-

This compound Geometry Optimization: A descriptive title.

-

0 1: Specifies the charge (0) and spin multiplicity (singlet) of the molecule.

-

[Cartesian coordinates of the atoms]: The x, y, z coordinates of each atom in the molecule.

-

-

Execution: Run the calculation using the Gaussian software.

-

Verification: After the calculation is complete, verify that the optimization has successfully converged to a minimum energy structure. This can be confirmed by the absence of imaginary frequencies in the output of the frequency calculation.

Step 3: Molecular Orbital Analysis

-

Checkpoint File: Use the generated checkpoint file (.chk) from the optimized structure.

-

Visualization: Visualize the molecular orbitals, particularly the HOMO and LUMO, using software like GaussView or Avogadro. This will show the spatial distribution of these orbitals.

-

Energy Levels: Extract the energy values of the HOMO, LUMO, and the HOMO-LUMO gap from the Gaussian output file (.log).

Step 4: Vibrational Frequency Analysis

The frequency calculation not only confirms the nature of the stationary point but also provides the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-31G(d)) to better match experimental values.

Data Presentation (Illustrative Data for Cyclohexene)

Table 1: Calculated Molecular Orbital Energies of Cyclohexene

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.235 | -6.39 |

| LUMO | 0.058 | 1.58 |

| HOMO-LUMO Gap | 0.293 | 7.97 |

Table 2: Selected Optimized Geometrical Parameters of Cyclohexene

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1=C2 | 1.33 Å |

| C2-C3 | 1.51 Å | |

| C3-C4 | 1.54 Å | |

| C-H (vinyl) | 1.08 Å | |

| C-H (allyl) | 1.10 Å | |

| Bond Angle | C6-C1-C2 | 123.5° |

| C1-C2-C3 | 123.5° | |

| C2-C3-C4 | 112.0° | |

| Dihedral Angle | C6-C1-C2-C3 | 0.0° |

| C1-C2-C3-C4 | -15.0° |

Table 3: Calculated Vibrational Frequencies of Cyclohexene (Selected Modes)

| Mode | Frequency (cm⁻¹) (Unscaled) | Frequency (cm⁻¹) (Scaled) | Description |

| 1 | 3150 | 3024 | C-H stretch (vinyl) |

| 2 | 3050 | 2928 | C-H stretch (allyl) |

| 3 | 1680 | 1613 | C=C stretch |

| 4 | 1450 | 1392 | CH₂ scissoring |

| 5 | 950 | 912 | C-H bend (out-of-plane) |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in the theoretical calculation of molecular orbitals.

An In-depth Technical Guide to the Isomerization of Ethylidenecyclohexane to 1-Vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of ethylidenecyclohexane to its endocyclic isomer, 1-vinylcyclohexane. This reaction is of significant interest in organic synthesis, particularly in the formation of versatile vinyl-substituted cycloalkanes which serve as key building blocks in the synthesis of complex molecules and pharmaceutical intermediates. This document details the core principles, catalytic systems, experimental methodologies, and mechanistic pathways relevant to this transformation.

Introduction: Thermodynamic Landscape and Synthetic Utility

The isomerization of this compound to 1-vinylcyclohexane involves the migration of a double bond from an exocyclic to an endocyclic position. This transformation is typically driven by the greater thermodynamic stability of the endocyclic isomer. The trisubstituted double bond in 1-vinylcyclohexane is generally more stable than the disubstituted exocyclic double bond in this compound, providing the thermodynamic driving force for the reaction.

The synthetic utility of 1-vinylcyclohexane is notable. Its vinyl group is amenable to a wide array of chemical transformations, including polymerization, hydroboration-oxidation, epoxidation, and various cross-coupling reactions, making it a valuable precursor in the synthesis of functionalized cyclohexane derivatives.

Catalytic Systems for Isomerization